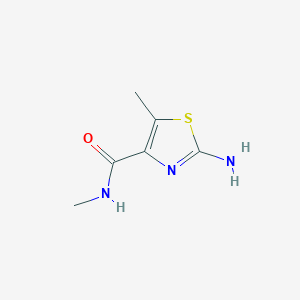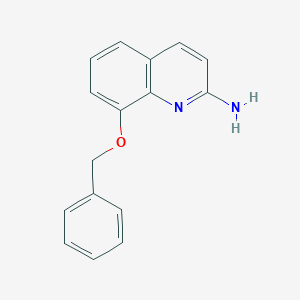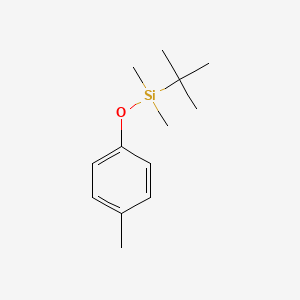
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: is a chemical compound with the molecular formula C13H22OSi and a molecular weight of 222.39868 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a 4-methylphenoxy group, along with two methyl groups and a tert-butyl group. It is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- typically involves the reaction of 4-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-methylphenol+tert-butylchlorodimethylsilanetriethylamineSilane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
化学反応の分析
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like to produce silane derivatives with different functional groups.
Substitution: The phenoxy group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives with different functional groups.
Substitution: Various substituted silane compounds.
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This interaction enhances the adhesion properties and chemical resistance of the compound. Additionally, the phenoxy group can participate in hydrophobic interactions , further stabilizing the compound in various environments.
類似化合物との比較
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-: This compound has a similar structure but with an ethenyloxy group instead of a phenoxy group.
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-: This compound features a pentenyloxy group in place of the phenoxy group.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- is unique due to the presence of the 4-methylphenoxy group , which imparts specific chemical properties such as enhanced hydrophobicity and stability . This makes it particularly useful in applications requiring durable coatings and adhesives .
特性
CAS番号 |
62790-85-6 |
|---|---|
分子式 |
C13H22OSi |
分子量 |
222.40 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-11-7-9-12(10-8-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |
InChIキー |
CYRZRVMCBRTONN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



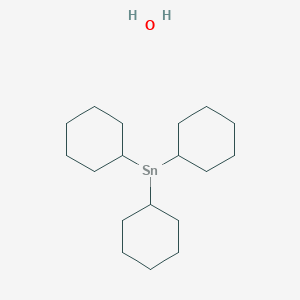
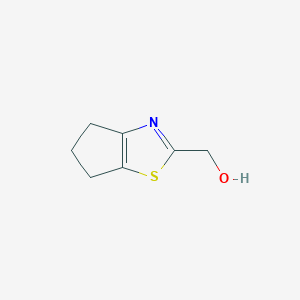

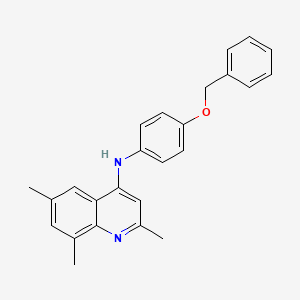

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

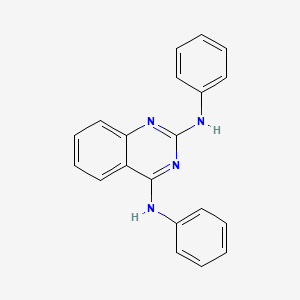
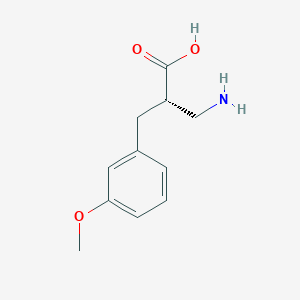
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
